3-[(5-Chlorothiophene-2-carbonyl)amino]-2-methyl-2-phenylpropanoic acid

Catalog No.
S7657587
CAS No.
M.F
C15H14ClNO3S
M. Wt
323.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(5-Chlorothiophene-2-carbonyl)amino]-2-methyl-2...

Product Name

3-[(5-Chlorothiophene-2-carbonyl)amino]-2-methyl-2-phenylpropanoic acid

IUPAC Name

3-[(5-chlorothiophene-2-carbonyl)amino]-2-methyl-2-phenylpropanoic acid

Molecular Formula

C15H14ClNO3S

Molecular Weight

323.8 g/mol

InChI

InChI=1S/C15H14ClNO3S/c1-15(14(19)20,10-5-3-2-4-6-10)9-17-13(18)11-7-8-12(16)21-11/h2-8H,9H2,1H3,(H,17,18)(H,19,20)

InChI Key

RPSVBFQNPBEOTD-UHFFFAOYSA-N

SMILES

CC(CNC(=O)C1=CC=C(S1)Cl)(C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(CNC(=O)C1=CC=C(S1)Cl)(C2=CC=CC=C2)C(=O)O

CTAP is a white to off-white crystalline powder with the molecular formula C17H15ClNO3S and a molecular weight of 349.83 g/mol. The compound belongs to a class of chemicals known as non-steroidal anti-inflammatory drugs (NSAIDs), which are commonly used for their pain-relieving, anti-inflammatory, and antipyretic effects. CTAP is a derivative of flurbiprofen, which has been used in the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory disorders.

CTAP is sparingly soluble in water, slightly soluble in ethanol, and freely soluble in methanol, dimethyl sulfoxide, and acetone. The compound has a melting point of 171-173°C and a pKa of 4.2. CTAP exists as a zwitterion at physiological pH due to the presence of both acidic and basic functional groups in its chemical structure.

CTAP can be synthesized through a multi-step process, starting with the reaction of 5-chloro-2-thiophenecarboxylic acid with thionyl chloride to form 5-chloro-2-thiophenecarbonyl chloride. The intermediate is then reacted with 2-methyl-2-phenylpropanoic acid in the presence of a base to produce CTAP. The synthesis of CTAP has been optimized through various methods, including microwave irradiation and solvent-free conditions.
The characterization of CTAP can be done using various techniques, such as X-ray diffraction, infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry. These techniques can provide information on the purity, molecular structure, and functional groups present in the compound.

Several analytical methods have been developed to determine the purity and quality of CTAP, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis. These methods can also be used to quantify the amount of CTAP in biological samples and formulations.

CTAP has been shown to possess anti-inflammatory, analgesic, and antipyretic activities through the inhibition of cyclooxygenase enzymes. The compound has also exhibited anti-cancer properties in preclinical studies, showing potential as a chemopreventive and therapeutic agent. Additionally, CTAP has been found to have antibacterial and antifungal activities.

Studies have shown that CTAP has low acute toxicity and does not cause significant adverse effects in animals. In vitro and in vivo toxicity studies have also indicated that CTAP has a favorable safety profile, making it a promising compound for further development.

Due to its anti-inflammatory, analgesic, and antipyretic activities, CTAP has been evaluated for use in the treatment of various inflammatory disorders, including rheumatoid arthritis, osteoarthritis, and periodontitis. The compound has also been studied for its potential application in cancer prevention and therapy.

Recent studies have focused on optimizing the synthesis of CTAP and evaluating its pharmacological activities in various disease models. In addition, efforts have been made to identify the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of CTAP. The development of new formulations and drug delivery systems for CTAP is also being explored.

The unique properties of CTAP make it a promising candidate for drug development in various fields, including pharmaceuticals, biotechnology, and agriculture. The compound may also have potential applications in the treatment of infectious diseases and as a food preservative.
Limitations
Despite its potential and promising applications, CTAP has limitations that need to be addressed. The compound's low solubility in water and short half-life in vivo may limit its clinical use. Further studies are needed to optimize the pharmacokinetics and pharmacodynamics of CTAP.

Future research on CTAP may focus on the following areas:
1. Development of new formulations and drug delivery systems to improve the pharmacokinetics and pharmacodynamics of CTAP
2. Optimization of the synthesis process to increase yield and purity of the compound
3. Identification of the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of CTAP
4. Evaluation of CTAP for its potential use in the treatment of infectious diseases and as a food preservative
5. Preclinical and clinical studies to establish the safety and efficacy of CTAP in humans
In conclusion, CTAP is a promising compound with various potential applications in different fields. Further research is needed to optimize its synthesis, evaluate its biological properties, and develop new formulations and drug delivery systems. With continued efforts, CTAP may become a valuable tool for the treatment and prevention of various diseases.

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

323.0382922 g/mol

Monoisotopic Mass

323.0382922 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-24-2023

Explore Compound Types